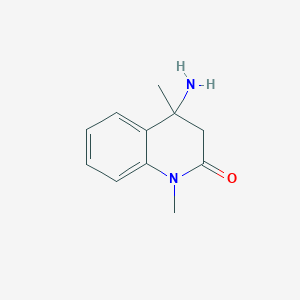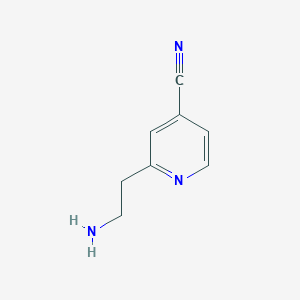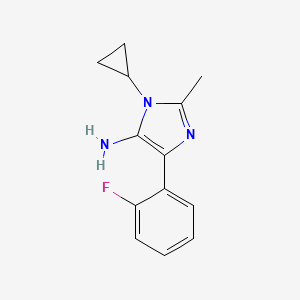
1-Cyclopropyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine est un composé synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation des intermédiaires cyclopropyle et fluorophényle, qui sont ensuite couplés à un dérivé de l'imidazole dans des conditions spécifiques. Par exemple, la réaction peut impliquer l'utilisation de triphénylphosphine dans le DMF à des températures élevées .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool.
Applications de la recherche scientifique
1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle peut être utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Elle peut être utilisée dans des études d'inhibition enzymatique et de liaison aux protéines.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Cela peut entraîner divers effets biologiques, en fonction de la cible et de la voie impliquées.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Bromo-4-fluorobenzène : Ce composé partage le groupe fluorophényle mais n'a pas le cycle imidazole ni le groupe cyclopropyle.
2-Cyclopropyl-4-fluorophénol : Ce composé partage les groupes cyclopropyle et fluorophényle mais n'a pas le cycle imidazole.
Unicité
1-Cyclopropyl-4-(2-fluorophényl)-2-méthyl-1H-imidazol-5-amine est unique en raison de sa combinaison d'un groupe cyclopropyle, d'un groupe fluorophényle et d'un cycle imidazole
Propriétés
Formule moléculaire |
C13H14FN3 |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
3-cyclopropyl-5-(2-fluorophenyl)-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-8-16-12(10-4-2-3-5-11(10)14)13(15)17(8)9-6-7-9/h2-5,9H,6-7,15H2,1H3 |
Clé InChI |
XGJNSSHDZNEQEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



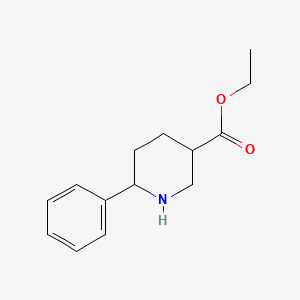



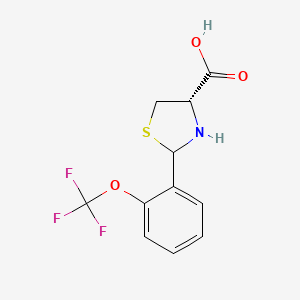
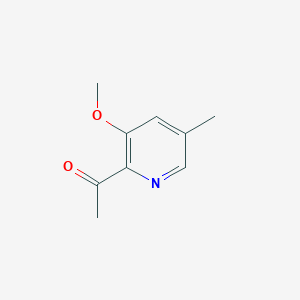
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
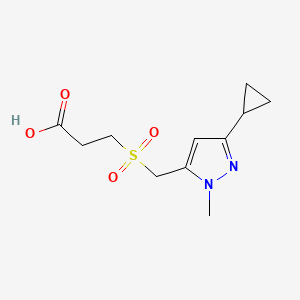

![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

